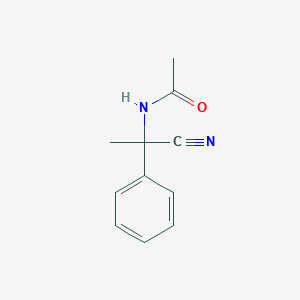
N-(1-cyano-1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyano-1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis
N-(1-cyano-1-phenylethyl)acetamide features a cyano group, an acetamide functional group, and a phenylethyl moiety. Its molecular formula is C₁₁H₁₂N₂O. The synthesis of this compound typically involves multiple steps, including the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions.
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Molecular docking studies suggest interactions with enzymes involved in inflammatory pathways.
- Cytotoxicity : Both enantiomers have shown significant cytotoxic effects against cancer cell lines, including breast and lung cancer. Cytotoxicity assays (e.g., MTT assay) reveal potent activity with varying IC50 values depending on the cell line.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in structure can lead to significant differences in activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-N-(1-cyano-1-phenylethyl)acetamide | Enantiomeric form | Different biological activity profile |
| 2-Cyano-N-(2-phenylpropyl)acetamide | Propyl substitution | Potentially different pharmacokinetics |
| N-(1-cyano-2-phenylethyl)acetamide | Variation in cyano positioning | Different reactivity patterns |
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated effective cytotoxicity against various cancer cell lines.
- Mechanistic Insights : Molecular docking studies provided insights into potential mechanisms of action, suggesting interactions with key biological targets.
- Animal Models : Preliminary in vivo studies are being conducted to assess pharmacokinetics and toxicity profiles, crucial for evaluating therapeutic potential.
Potential Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Drugs : Targeting inflammatory diseases through modulation of specific pathways.
- Anticancer Agents : Investigating its efficacy against different cancer types based on its cytotoxic properties.
Properties
CAS No. |
5083-00-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1-cyano-1-phenylethyl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-11(2,8-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) |
InChI Key |
ZACKFNNGIAQEBM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C#N)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(C)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















